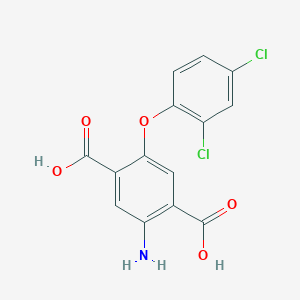
2-(4-Acetylphenylcarbamoyl)-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid is an organic compound with a complex structure that includes an acetylanilino group, a carbonyl group, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of 4-nitrobenzoic acid with 4-acetylaniline under acidic conditions to form the desired product. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetylanilino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-[(4-Aminoanilino)carbonyl]-4-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetylanilino group can form hydrogen bonds or hydrophobic interactions with active sites, while the nitro group can participate in redox reactions, altering the activity of the target molecule. These interactions can modulate biochemical pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Acetylanilino)carbonyl]benzoic acid: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
2-[(4-Acetylanilino)carbonyl]cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a benzene ring, affecting its chemical properties and applications.
[2-(4-Acetylanilino)-2-oxoethyl]phosphonic acid:
Uniqueness
2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid is unique due to the presence of both the nitro and acetylanilino groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H12N2O6 |
|---|---|
Molecular Weight |
328.28 g/mol |
IUPAC Name |
2-[(4-acetylphenyl)carbamoyl]-4-nitrobenzoic acid |
InChI |
InChI=1S/C16H12N2O6/c1-9(19)10-2-4-11(5-3-10)17-15(20)14-8-12(18(23)24)6-7-13(14)16(21)22/h2-8H,1H3,(H,17,20)(H,21,22) |
InChI Key |
LYCJCGWRLBOZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11110471.png)
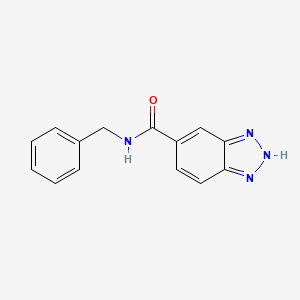
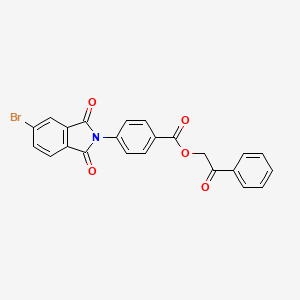
![N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11110487.png)
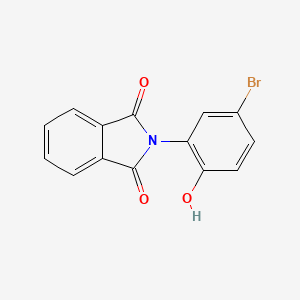
![4-[(2Z)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11110499.png)
![3-Fluoro-N-({N'-[(E)-(3-phenyl-1H-pyrazol-4-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110508.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11110516.png)
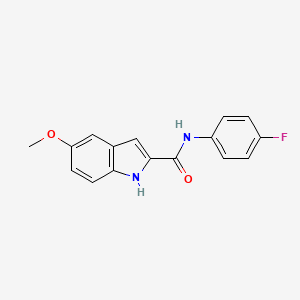
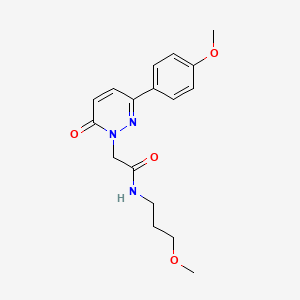
![(2E)-3-(2-Methoxyphenyl)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11110536.png)

![(1S,2S,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(pyridin-3-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11110546.png)
